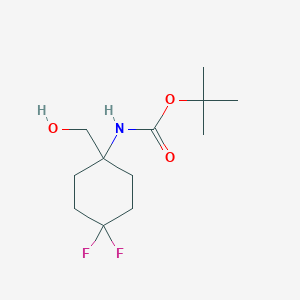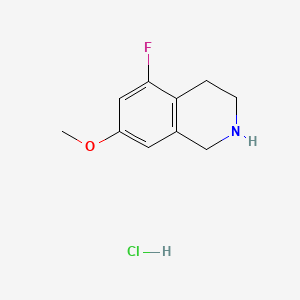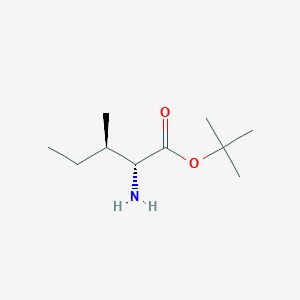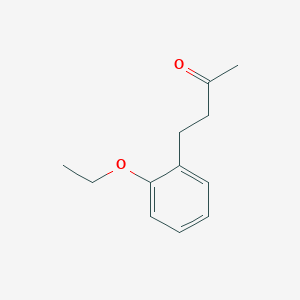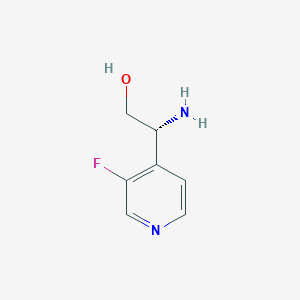
(R)-2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol is a chiral compound featuring an amino group, a fluoropyridinyl group, and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoropyridine.
Nucleophilic Substitution: 3-fluoropyridine undergoes nucleophilic substitution with an appropriate chiral amine to introduce the amino group.
Reduction: The resulting intermediate is then reduced to form the ethan-1-ol moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like crystallization or chromatography for purification.
Types of Reactions:
Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the fluoropyridinyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Modified fluoropyridinyl derivatives.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the amino and fluoropyridinyl groups.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-amino-2-(3-chloropyridin-4-yl)ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.
(2R)-2-amino-2-(3-bromopyridin-4-yl)ethan-1-ol: Similar structure with a bromine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom in (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol imparts unique electronic properties, influencing its reactivity and interactions.
Chirality: The chiral center in the compound adds to its specificity in biological systems.
Eigenschaften
Molekularformel |
C7H9FN2O |
|---|---|
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
InChI-Schlüssel |
YRLHQSBSPRVYTR-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CN=CC(=C1[C@H](CO)N)F |
Kanonische SMILES |
C1=CN=CC(=C1C(CO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



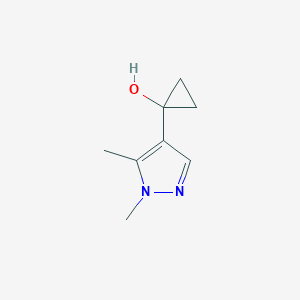
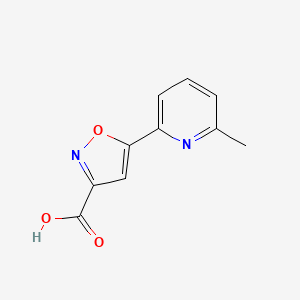
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)

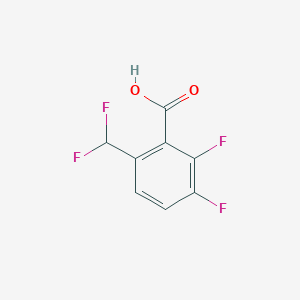
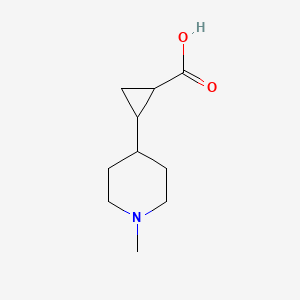
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
